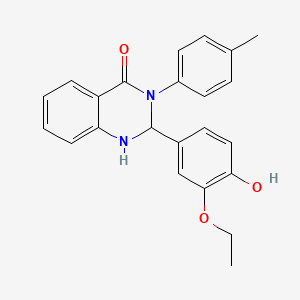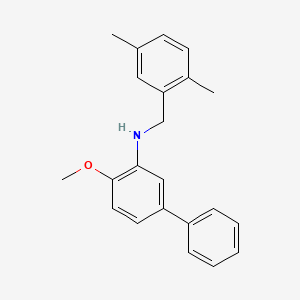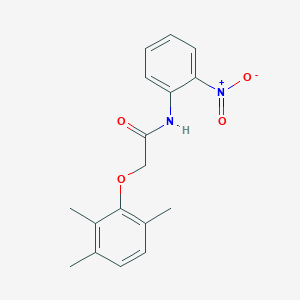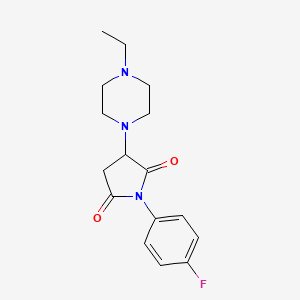
2-(3-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Condensation Reaction: Starting with an appropriate aniline derivative and an aldehyde, a condensation reaction can form the quinazolinone core.
Substitution Reaction: Introducing the ethoxy and hydroxy groups on the phenyl ring through electrophilic aromatic substitution.
Cyclization: Cyclizing the intermediate to form the tetrahydroquinazolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups on the phenyl rings.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(3-Ethoxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(3-Methoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the specific substitution pattern, makes 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one unique. These functional groups can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-14-16(10-13-20(21)26)22-24-19-7-5-4-6-18(19)23(27)25(22)17-11-8-15(2)9-12-17/h4-14,22,24,26H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVNAGHCGNNCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methyl-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4932501.png)

![N-cyclohexyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932536.png)

![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)oxamide](/img/structure/B4932552.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-(3-propyl-1H-pyrazol-5-yl)methanamine](/img/structure/B4932556.png)
![2-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4932564.png)
![(5Z)-5-[[3,5-dichloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4932578.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![5-(3,4,5-trimethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B4932630.png)
